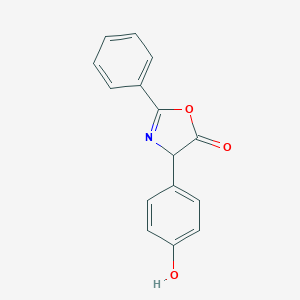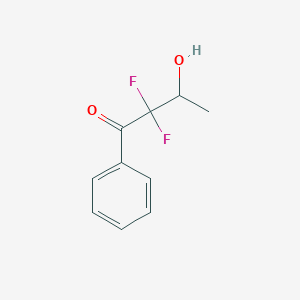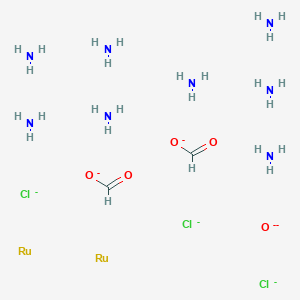
(mu-Oxo)bis(formatotetraammineruthenium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(mu-Oxo)bis(formatotetraammineruthenium) is a synthetic compound with the chemical identifier EVT-1203778. It is known for its unique chemical properties and potential applications in various scientific fields. This compound has garnered interest due to its stability and reactivity under specific conditions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (mu-Oxo)bis(formatotetraammineruthenium) involves a multi-step process that includes the formation of intermediate compounds. The initial step typically involves the reaction of a primary amine with a suitable aldehyde or ketone to form an imine. This imine is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine. Subsequent steps may involve cyclization reactions, functional group modifications, and purification processes to obtain the final product.
Industrial Production Methods
Industrial production of (mu-Oxo)bis(formatotetraammineruthenium) may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common techniques include solvent extraction, crystallization, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
(mu-Oxo)bis(formatotetraammineruthenium) undergoes various chemical reactions, including:
Oxidation: (mu-Oxo)bis(formatotetraammineruthenium) can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride to convert (mu-Oxo)bis(formatotetraammineruthenium) into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of (mu-Oxo)bis(formatotetraammineruthenium), where nucleophiles replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of (mu-Oxo)bis(formatotetraammineruthenium).
Scientific Research Applications
(mu-Oxo)bis(formatotetraammineruthenium) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (mu-Oxo)bis(formatotetraammineruthenium) involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary, but common mechanisms include binding to active sites of enzymes, altering receptor activity, and modulating signal transduction pathways.
Properties
CAS No. |
133399-54-9 |
|---|---|
Molecular Formula |
C2H26Cl3N8O5Ru2-7 |
Molecular Weight |
550.8 g/mol |
IUPAC Name |
azane;oxygen(2-);ruthenium;trichloride;diformate |
InChI |
InChI=1S/2CH2O2.3ClH.8H3N.O.2Ru/c2*2-1-3;;;;;;;;;;;;;;/h2*1H,(H,2,3);3*1H;8*1H3;;;/q;;;;;;;;;;;;;-2;;/p-5 |
InChI Key |
VIEPMCYTIBPWEL-UHFFFAOYSA-I |
SMILES |
C(=O)[O-].C(=O)[O-].N.N.N.N.N.N.N.N.[O-2].[Cl-].[Cl-].[Cl-].[Ru].[Ru] |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].N.N.N.N.N.N.N.N.[O-2].[Cl-].[Cl-].[Cl-].[Ru].[Ru] |
Synonyms |
(mu-oxo)bis(formatotetraammineruthenium) OBFTAR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



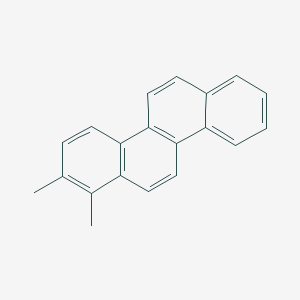

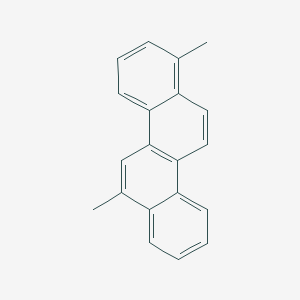
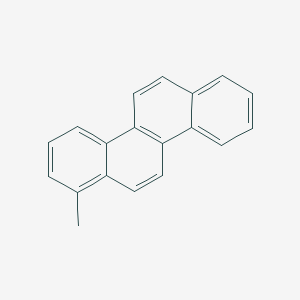
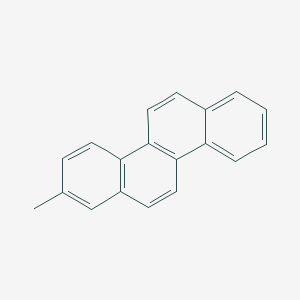
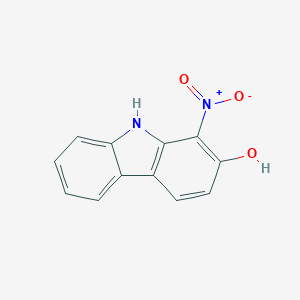
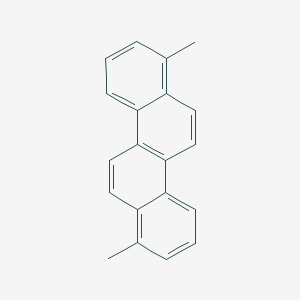
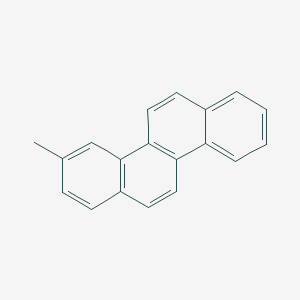

![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)

